

Application Notes and Protocols: Solubility of Luxdegalutamide

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Compound of Interest

Compound Name: Luxdegalutamide

Cat. No.: B10856612

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These application notes provide a comprehensive overview of the solubility of **Luxdegalutamide** (also known as ARV-766) in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Detailed protocols for solubility determination and solution preparation are included to ensure accurate and reproducible results in research and development settings.

Introduction to Luxdegalutamide

Luxdegalutamide is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, it recruits an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes it a promising candidate for the treatment of prostate cancer, including castration-resistant forms. Given its therapeutic potential, understanding its solubility is critical for in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of **Luxdegalutamide** has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended, as moisture can reduce the solubility of the compound.[4][5]

Solvent/System	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
Dimethyl Sulfoxide (DMSO)	100 - 250	123.77 - 309.43	Requires sonication for dissolution. Use of fresh, anhydrous DMSO is crucial as it is hygroscopic.
Water	Insoluble	-	
Ethanol	Insoluble	-	
In vivo Formulation 1	2.5	3.09	10% DMSO + 90% (20% SBE- β -CD in Saline).

Experimental Protocols

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the thermodynamic solubility of a compound like **Luxdegalutamide** in a specific solvent.

Materials:

- **Luxdegalutamide** powder
- Solvent of interest (e.g., DMSO, PBS)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Centrifuge
- Analytical balance

- Volumetric flasks and pipettes
- HPLC-UV or LC-MS system

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **Luxdegalutamide** (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.
 - Incubate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
- Sample Analysis:
 - Carefully collect an aliquot of the clear supernatant.
 - Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of **Luxdegalutamide**.
- Calculation:

- Calculate the original concentration in the saturated solution by applying the dilution factor.
- Express the solubility in mg/mL and mM.

Protocol for Preparation of Luxdegalutamide Stock Solution in DMSO

Materials:

- **Luxdegalutamide** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Weigh the desired amount of **Luxdegalutamide** powder in a sterile tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
- Vortex the mixture vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of In Vivo Formulations

Formulation 1: SBE- β -CD in Saline

- Prepare a 25 mg/mL stock solution of **Luxdegalutamide** in DMSO.
- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- To prepare a 2.5 mg/mL final formulation, add 100 μ L of the 25 mg/mL **Luxdegalutamide** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline.
- Mix thoroughly. Sonication may be required to obtain a uniform suspension.

Formulation 2: PEG300 and Tween 80

- Prepare a stock solution of **Luxdegalutamide** in DMSO (e.g., 25 mg/mL).
- For a 1 mL final volume, add 50 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix until clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of sterile water (ddH₂O) and mix thoroughly.
- This formulation should be prepared fresh before use.

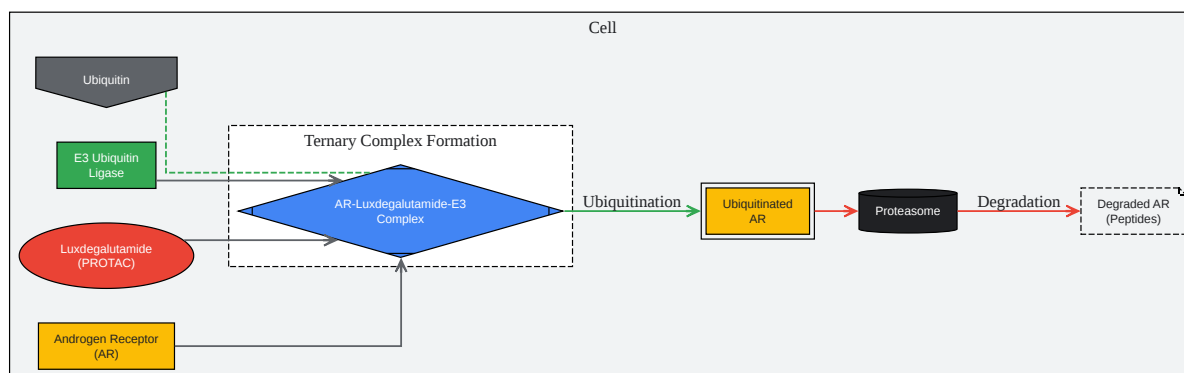
Formulation 3: Corn Oil

- Prepare a stock solution of **Luxdegalutamide** in DMSO (e.g., 50 mg/mL).
- For a 1 mL final volume, add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.
- Mix thoroughly.
- This formulation should be prepared fresh before use.

Visualizations

Signaling Pathway: Mechanism of Action of Luxdegalutamide

Luxdegalutamide functions as a PROTAC, inducing the degradation of the androgen receptor. The following diagram illustrates this process.

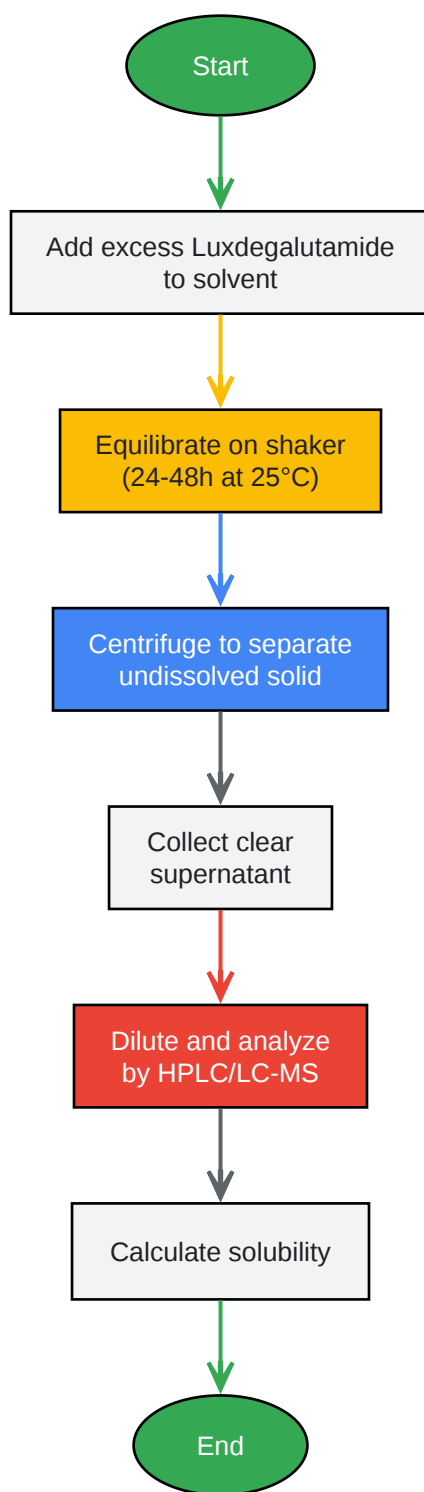


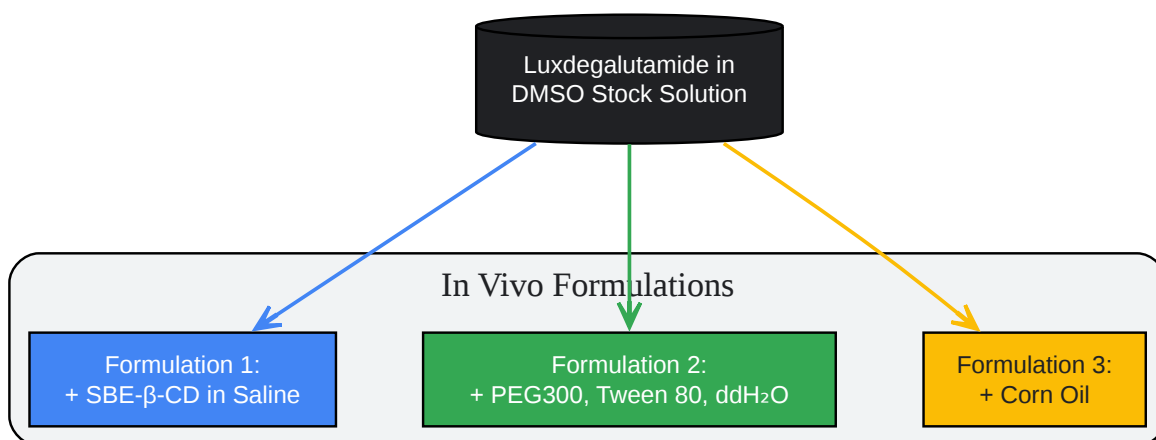
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Caption: Mechanism of Action of **Luxdegalutamide** as a PROTAC.

Experimental Workflow: Solubility Determination

The diagram below outlines the key steps in the shake-flask method for determining the solubility of **Luxdegalutamide**.





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